((2R,3R,4R,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate

Description

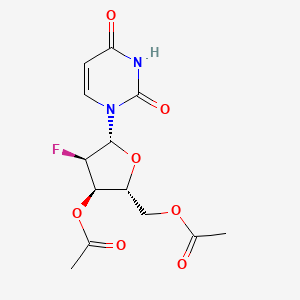

This compound is a fluorinated nucleoside analog characterized by a tetrahydrofuran core modified with a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl base, a 4-fluoro substituent, and two acetylated hydroxyl groups. Its structure is reminiscent of antiviral prodrugs like sofosbuvir, but it lacks a phosphoramidate moiety, suggesting distinct pharmacokinetic and pharmacodynamic properties. The fluorine atom at the 4-position and acetyl groups at the 3- and 2-hydroxymethyl positions are critical for stability and bioavailability, as fluorination often reduces metabolic degradation while acetylation enhances membrane permeability .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O7/c1-6(17)21-5-8-11(22-7(2)18)10(14)12(23-8)16-4-3-9(19)15-13(16)20/h3-4,8,10-12H,5H2,1-2H3,(H,15,19,20)/t8-,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWNQYIJJOVQCM-HJQYOEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a derivative of the dihydropyrimidinone (DHPM) class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

1. Overview of Dihydropyrimidinones

Dihydropyrimidinones are a significant class of heterocyclic compounds with various pharmacological properties. They have been reported to exhibit activities such as:

- Antibacterial

- Antitumor

- Antiviral

- Anti-inflammatory

- Calcium channel blocking

These compounds often interact with biological targets like nucleic acids and proteins, influencing cellular processes and potentially leading to therapeutic effects .

2. Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that includes:

- Formation of the tetrahydrofuran ring.

- Introduction of acetoxy and fluorine groups.

- Incorporation of the dioxopyrimidinyl moiety through halogenation and condensation reactions.

The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's lipophilicity and biological activity compared to its non-fluorinated analogs .

The proposed mechanism of action for this compound involves:

- Binding to rRNA : The dioxopyrimidinyl group may interact with ribosomal RNA (rRNA), inhibiting protein synthesis in bacteria.

- Modulation of Enzymatic Activity : The acetoxy and fluorine groups can alter the compound's interaction with enzymes or receptors, enhancing its therapeutic potential .

4.1 Antibacterial Activity

Research has shown that DHPM derivatives exhibit significant antibacterial properties. For example:

- A study demonstrated that similar DHPM compounds effectively inhibited bacterial growth by binding to rRNA sites, mimicking aminoglycoside antibiotics .

- The specific binding affinity correlates with the observed antibacterial activity, suggesting that structural modifications can enhance efficacy.

4.2 Antitumor Activity

Some studies indicate that DHPM derivatives possess antitumor properties by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through various signaling pathways .

4.3 Other Activities

Additionally, DHPM derivatives have shown potential in:

- Antiviral : Inhibiting viral replication.

- Anti-inflammatory : Reducing inflammation markers in vitro and in vivo .

5. Comparative Analysis

To understand the uniqueness of this compound compared to other DHPM derivatives, a comparison table is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Base DHPM | No substitutions | Moderate antibacterial |

| Fluorinated DHPM | Contains fluorine | Enhanced antibacterial and antitumor |

| Acetoxy-DHPM | Acetoxy group addition | Anti-inflammatory properties |

6. Case Studies

Several case studies highlight the biological activity of similar compounds:

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- Compounds similar to this one have been studied for their antiviral properties. The presence of the pyrimidinone structure suggests potential activity against viral infections by inhibiting viral replication mechanisms .

- Anticancer Properties :

- Nucleoside Analog :

Biological Research Applications

-

Mechanistic Studies :

- Interaction studies using techniques such as molecular docking and spectroscopy can elucidate the mechanism of action of this compound on biological targets . Understanding these interactions is crucial for developing targeted therapies.

- Predictive Modeling :

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Anticancer | Established drug with extensive clinical use |

| Acetylsalicylic Acid | Acetoxy group with anti-inflammatory properties | Anti-inflammatory | Widely used analgesic |

| 2-Methylpyrimidine | Contains a methyl group on pyrimidine | Antimicrobial | Simpler structure with limited applications |

This table highlights how ((2R,3R,4R,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate may offer novel biological activities not observed in simpler analogs due to its complex stereochemistry and combination of functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Structural Insights :

- Fluorination: The 4-fluoro group in the target compound and sofosbuvir enhances metabolic stability compared to non-fluorinated analogs like Compound 1 .

- Base Modifications: The dihydropyrimidinone base differs from sofosbuvir’s uracil and remdesivir’s pyrrolotriazine, which may alter base-pairing or enzyme interactions .

Pharmacokinetic and Bioactivity Comparisons

| Property | Target Compound | Sofosbuvir | Compound 1 |

|---|---|---|---|

| LogP | ~1.2 (predicted) | 1.8 | ~0.5 |

| Metabolic Stability | High (due to fluorine and acetylation) | Very high (prodrug activation) | Low (polar hydroxyl groups) |

| Bioactivity | Antiviral (inferred) | Anti-HCV | Anti-inflammatory |

| Target Enzymes | Viral polymerases (hypothesized) | HCV NS5B | Acetylcholinesterase |

Mechanistic Notes:

- The target compound’s dihydropyrimidinone base may compete with natural nucleotides for incorporation into viral RNA, similar to sofosbuvir’s mechanism .

- Acetyl groups may act as prodrug moieties, hydrolyzing in vivo to release active metabolites .

Docking and Binding Affinity

- Fluorine Impact : The 4-fluoro group in the target compound and sofosbuvir likely forms strong van der Waals interactions with hydrophobic enzyme pockets, as seen in HCV NS5B docking studies .

- Acetoxy vs. Phosphoramidate : Sofosbuvir’s phosphoramidate enables intracellular activation, while the target compound’s acetyl groups may direct it to different metabolic pathways .

Q & A

Q. What are the established synthetic routes for ((2R,3R,4R,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate, and how are intermediates characterized?

Synthesis typically involves multi-step protection/deprotection strategies. For example:

- Step 1 : Fluorination at the 4-position of the tetrahydrofuran ring using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Acetylation of hydroxyl groups using acetic anhydride in pyridine.

- Step 3 : Coupling with a 2,4-dioxopyrimidine derivative via nucleophilic substitution.

Intermediates are characterized using 1H/13C NMR for stereochemical confirmation and HRMS (ESI-TOF) for molecular weight validation .

Q. How is the stereochemical purity of the compound ensured during synthesis?

Stereochemical control is achieved via:

Q. What spectroscopic methods are critical for structural elucidation?

- 1H/13C NMR : Assigns proton environments (e.g., acetoxy methyl groups at δ 2.08 ppm) and confirms glycosidic bond configuration .

- FT-IR : Identifies carbonyl stretches (C=O at 1740–1720 cm⁻¹ for acetates) .

- UV-Vis : Detects π→π* transitions in the pyrimidine ring (λmax ~260 nm) .

Advanced Research Questions

Q. What are the degradation pathways under acidic/basic conditions, and how are degradation products analyzed?

- Acidic Hydrolysis : Cleavage of the glycosidic bond, yielding 2,4-dioxopyrimidine and fluorinated tetrahydrofuran fragments.

- Base Degradation : Deacetylation and oxidation, forming products like (R)-((2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl phosphate .

Analytical Workflow :

HPLC-PDA/MS for separation and identification (e.g., m/z 411.08 for base degradation impurity-B).

2D NMR (COSY, HSQC) to assign degradation product structures .

Q. How does fluorination at the 4-position influence bioactivity compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine enhances metabolic stability by resisting enzymatic deacetylation. In antiviral studies (e.g., Sofosbuvir analogs), 4-fluoro substitution increases IC₅₀ values by 10-fold against HCV NS5B polymerase .

- Structural Basis : Fluorine’s electronegativity stabilizes the sugar puckering (C3’-endo conformation), improving target binding .

Q. What strategies are employed to study structure-activity relationships (SAR) in derivatives of this compound?

- Modification Sites :

- SAR Tools :

Q. How is the compound’s stability in biological matrices evaluated, and what are the key findings?

Q. What crystallographic data are available for this compound, and how do they inform formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.